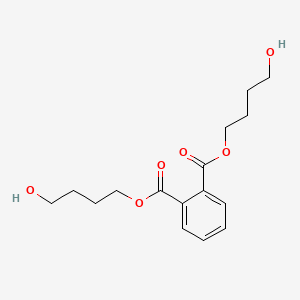

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate

説明

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate is a phthalate ester derivative in which the two hydroxyl groups of phthalic acid are esterified with 4-hydroxybutyl alcohol. These compounds are widely used as plasticizers, solvents, or bioactive agents in industrial and pharmaceutical applications .

特性

IUPAC Name |

bis(4-hydroxybutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8,17-18H,3-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZUFZCLXLEROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCCO)C(=O)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561169 | |

| Record name | Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15818-56-1 | |

| Record name | Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

1a. Reaction Mechanism and Conditions

The reaction proceeds through a series of equilibrium steps:

- Protonation of the carboxylic acid group by a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), enhancing the electrophilicity of the carbonyl carbon.

- Nucleophilic attack by 4-hydroxybutanol, forming a tetrahedral intermediate.

- Proton transfer and subsequent elimination of water , yielding the ester product.

Key reaction parameters include:

- Temperature : 110–140°C under reflux to drive off water and shift equilibrium toward ester formation.

- Molar ratio : A 2:1 excess of 4-hydroxybutanol to benzene-1,2-dicarboxylic acid ensures complete esterification of both carboxyl groups.

- Catalyst concentration : 1–5 wt% sulfuric acid relative to the acid substrate.

1b. Catalyst Selection and Efficiency

Catalyst performance significantly impacts reaction kinetics and yield:

| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Sulfuric acid | 120 | 8–12 | 75–85 |

| p-Toluenesulfonic acid | 130 | 6–10 | 80–88 |

| Heterogeneous resins | 140 | 10–15 | 70–78 |

Sulfuric acid offers cost-effectiveness but requires neutralization steps, while p-toluenesulfonic acid enables easier product separation due to its lower corrosivity. Heterogeneous catalysts, though less efficient, reduce downstream purification challenges.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous processes and high-throughput systems to meet commercial demand.

2a. Continuous Flow Reactors

Tubular reactors with in-line mixing zones facilitate:

- Precise temperature control via jacketed heating.

- Reduced side reactions through shorter residence times.

- Integrated water removal using molecular sieves or azeotropic distillation.

2b. Separation and Purification

Post-reaction processing involves:

- Neutralization of residual acid with aqueous sodium bicarbonate.

- Liquid-liquid extraction to isolate the organic phase.

- Distillation under reduced pressure (20–50 mmHg) to recover excess 4-hydroxybutanol.

- Crystallization from methanol or ethanol to obtain high-purity product (≥98%).

Advanced Catalytic Systems

Recent innovations aim to enhance sustainability and efficiency:

3a. Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable ester synthesis under mild conditions (40–60°C, solvent-free). While promising, enzymatic methods currently face limitations in scalability and long-term catalyst stability.

3b. Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][HSO4]) offer:

- Reusability (>5 cycles with <5% activity loss).

- Higher selectivity by minimizing diol self-condensation.

Purification Methods and Yield Optimization

Critical purification steps ensure compliance with industrial specifications:

| Technique | Purpose | Efficiency (%) |

|---|---|---|

| Vacuum distillation | Solvent and monomer recovery | 90–95 |

| Recrystallization | Purity enhancement | 98–99.5 |

| Column chromatography | Lab-scale impurity removal | >99.9 |

Adapted from Refs.

Yield optimization strategies include:

- Azeotropic water removal using toluene or cyclohexane.

- Stepwise alcohol addition to prevent ether formation.

Comparative Analysis of Synthesis Routes

| Parameter | Fischer Esterification | Enzymatic Method | Ionic Liquid Catalysis |

|---|---|---|---|

| Temperature (°C) | 120–140 | 40–60 | 80–100 |

| Reaction Time (hr) | 6–15 | 24–72 | 8–12 |

| Catalyst Cost | Low | High | Moderate |

| Environmental Impact | Moderate | Low | Low |

| Industrial Scalability | High | Low | Moderate |

化学反応の分析

Types of Reactions

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The oxidation of this compound can yield compounds such as 4-oxobutyl benzene-1,2-dicarboxylate.

Reduction: The reduction of the ester groups can produce this compound alcohols.

Substitution: Substitution reactions can lead to the formation of ether or ester derivatives, depending on the reagents used.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds and polymers. It can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of a range of derivatives.

Biology

- Potential Biological Activities : Research indicates that bis(4-hydroxybutyl) benzene-1,2-dicarboxylate may interact with biomolecules due to its hydroxyl groups, which can form hydrogen bonds. This property is being explored for its potential therapeutic applications.

Medicine

- Drug Delivery Systems : Its biocompatibility makes it a candidate for drug delivery systems. Ongoing studies are assessing its efficacy in transporting pharmaceuticals to targeted sites within the body.

Industry

- Production of Advanced Materials : The compound is utilized in producing plasticizers, resins, and coatings. Its unique chemical properties contribute to materials with enhanced mechanical strength and thermal stability.

Research on the biological activity of this compound highlights several key properties:

- Biocompatibility : Suitable for medical applications due to favorable interactions with biological tissues.

- Cytotoxicity Studies : Investigations are required to assess potential cytotoxic effects that could limit biomedical applications.

- Cellular Uptake : Understanding how this compound is taken up by cells is crucial for its application in drug delivery.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis intermediate | Facilitates production of various organic compounds |

| Biology | Potential therapeutic agent | Interacts with biomolecules; ongoing studies on efficacy |

| Medicine | Drug delivery systems | Investigated for biocompatibility and efficacy in targeting |

| Industry | Plasticizers and coatings | Enhances mechanical properties of materials |

Case Studies

-

Polymer Synthesis :

- Research has demonstrated that this compound can be used as an intermediate in synthesizing polyesters that exhibit desirable mechanical properties for engineering applications.

-

Biomedical Engineering :

- A study investigated the use of this compound in creating biocompatible materials for medical implants. Results indicated favorable interactions with human tissues, suggesting potential for safe use in medical devices.

-

Drug Delivery Innovations :

- Ongoing research focuses on formulating drug delivery vehicles using this compound. Preliminary results show promising cellular uptake rates, making it a candidate for further development.

作用機序

The mechanism of action of bis(4-hydroxybutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which may have biological activities.

類似化合物との比較

Nematicidal Activity

Antioxidant and Anti-inflammatory Properties

生物活性

Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula . It is a diester derived from benzene-1,2-dicarboxylic acid (phthalic acid) and 4-hydroxybutanol. This compound has garnered attention in various fields, particularly in material science and biomedical engineering, due to its potential biocompatibility and unique chemical properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems. Research indicates that its structural characteristics may lead to significant applications in drug delivery systems and tissue engineering.

Key Biological Properties

- Biocompatibility : The compound demonstrates favorable interactions with biological tissues, making it suitable for use in medical devices and implants.

- Cytotoxicity : Studies on similar compounds suggest a need for evaluation of cytotoxic effects, which can influence their application in biomedical contexts.

- Cellular Uptake : Understanding how this compound interacts at the cellular level is crucial for its development as a drug delivery vehicle.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 4-hydroxybutanol with benzene-1,2-dicarboxylic acid. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthesis Steps

- Esterification Reaction : Combine 4-hydroxybutanol and benzene-1,2-dicarboxylic acid under acidic conditions.

- Purification : Use distillation or recrystallization methods to isolate the desired product.

- Characterization : Employ NMR and IR spectroscopy to confirm the structure.

Table 1: Comparison of Characterization Techniques

| Technique | Purpose | Key Features |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Provides detailed molecular structure |

| IR Spectroscopy | Functional group identification | Identifies specific chemical bonds |

| Mass Spectrometry | Molecular weight determination | Confirms molecular formula |

Case Study 1: Biocompatibility Assessment

A study evaluated the biocompatibility of this compound in comparison with other polyesters used in medical applications. Results indicated that this compound exhibited lower cytotoxicity levels than traditional polyesters, suggesting its potential for safer medical applications.

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound as a carrier for drug delivery. The study demonstrated that the compound could encapsulate therapeutic agents effectively while maintaining stability under physiological conditions. In vitro studies showed enhanced cellular uptake compared to conventional carriers.

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Biocompatibility | Lower cytotoxicity than traditional polyesters | Safer alternative for medical devices |

| Drug Delivery Systems | Effective encapsulation and stability | Potential for improved therapeutic delivery |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(4-hydroxybutyl) benzene-1,2-dicarboxylate, and how can reaction efficiency be optimized?

- Methodology : Start with esterification of benzene-1,2-dicarboxylic acid with 4-hydroxybutanol under acid catalysis. Monitor reaction progress via FT-IR or NMR for ester bond formation. Optimize parameters (temperature, molar ratios, catalyst loading) using Design of Experiments (DoE) to maximize yield. For purification, employ fractional distillation or column chromatography, referencing techniques used for structurally similar esters like di-sec-butyl phthalate .

- Data Source : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and intermediates, as demonstrated in ICReDD’s approach to reaction design .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with LC-MS for molecular weight confirmation. Compare retention times and fragmentation patterns to standards. Validate purity via H/C NMR, ensuring absence of unreacted diol or acid peaks. For thermal stability, perform TGA/DSC analysis, referencing protocols for analogous dicarboxylates .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodology : Follow guidelines for structurally related esters (e.g., tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate): use PPE (gloves, goggles), ensure ventilation, and avoid inhalation. Consult Safety Data Sheets (SDS) of similar phthalates for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational modeling improve the design of catalysts for synthesizing this compound?

- Methodology : Apply density functional theory (DFT) to model transition states and identify catalytic active sites. Use ICReDD’s framework to integrate computational predictions with high-throughput screening, reducing trial-and-error experimentation. Validate models with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported toxicity or degradation data for this compound?

- Methodology : Conduct systematic literature reviews using EPA’s approach (e.g., structured search terms across SciFinder, Reaxys) to aggregate data . Perform comparative assays (e.g., microbial degradation studies under controlled pH/temperature) to isolate variables. Use statistical tools (ANOVA, PCA) to identify outliers or confounding factors .

Q. How do solvent polarity and reactor design influence the scalability of its synthesis?

- Methodology : Test solvent effects (e.g., dielectric constant) on reaction rate via kinetic profiling. For scale-up, apply CRDC’s reactor design principles (e.g., continuous-flow systems for heat/mass transfer optimization) and membrane separation technologies for in-line purification .

Q. What advanced analytical techniques differentiate stereoisomers or byproducts in the final product?

- Methodology : Employ chiral HPLC columns or supercritical fluid chromatography (SFC) for enantiomeric resolution. Use HRMS/MS for byproduct identification, referencing workflows for parabens and benzophenones . For structural elucidation, combine 2D NMR (COSY, NOESY) with X-ray crystallography .

Data Management and Validation

Q. How can researchers ensure the reliability of physicochemical data (e.g., log P, solubility) for this compound?

- Methodology : Cross-validate experimental measurements (e.g., shake-flask method for log P) with predictive tools like COSMO-RS. Deposit data in peer-reviewed repositories (e.g., NIST Chemistry WebBook) and adhere to CRDC’s standards for chemical engineering data .

Q. What methodologies address discrepancies between computational predictions and experimental results in reaction yields?

- Methodology : Implement ICReDD’s feedback loop: refine computational models using experimental kinetic data (e.g., Eyring equation for activation parameters). Use sensitivity analysis to identify critical variables (e.g., solvent purity, catalyst deactivation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。